molecular formula C20H20FN5O B5656693 N-{[1-(2-fluorophenyl)-3-pyrrolidinyl]methyl}-3-(4H-1,2,4-triazol-4-yl)benzamide

N-{[1-(2-fluorophenyl)-3-pyrrolidinyl]methyl}-3-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5656693
M. Wt: 365.4 g/mol
InChI Key: NQSCQASBDBRJRD-UHFFFAOYSA-N
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Description

The compound is likely a target for medicinal chemistry research due to its structural complexity and potential biological activities. Compounds with similar structures, such as benzamides and pyrrolidinyl derivatives, are often explored for their pharmacological potential, especially in the context of neuroleptic and anticancer activities. Their synthesis, structural characterization, and property analysis are crucial for understanding their potential applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide involved selective isotype inhibition of histone deacetylases, indicating a complex synthetic route for achieving selectivity and potency (Zhou et al., 2008).

Molecular Structure Analysis

The structural analysis of such compounds is often carried out using X-ray crystallography, NMR, and computational methods to understand their conformation and potential binding modes. For instance, the crystal structure and theoretical studies of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide provided insights into the molecule's conformation and intermolecular interactions (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O/c21-18-6-1-2-7-19(18)25-9-8-15(12-25)11-22-20(27)16-4-3-5-17(10-16)26-13-23-24-14-26/h1-7,10,13-15H,8-9,11-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSCQASBDBRJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNC(=O)C2=CC(=CC=C2)N3C=NN=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(2-fluorophenyl)-3-pyrrolidinyl]methyl}-3-(4H-1,2,4-triazol-4-yl)benzamide

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